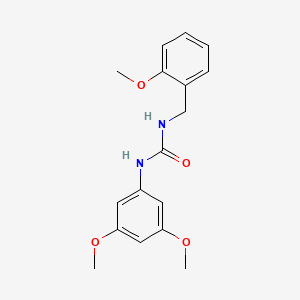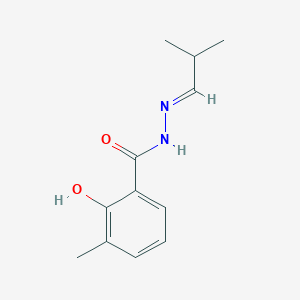
N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide and related compounds often involves multi-step chemical processes. A common method includes the condensation of diphenylamine with 2-oxo-2H-chromen derivatives or through the Mannich reaction, which provides a route to synthesize various acetamide derivatives with potential bioactivity. The synthesis pathways aim at introducing specific functional groups that influence the compound's reactivity and biological activity (Pailloux et al., 2007; Muruganandam et al., 2013).
Molecular Structure Analysis
The molecular structure of N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide is characterized by spectroscopic methods, including NMR, IR, and X-ray crystallography. These studies reveal the planarity and conjugation within the molecule, contributing to its chemical stability and reactivity. The presence of intramolecular hydrogen bonds and the spatial arrangement of functional groups are crucial for understanding the compound's interactions and biological effects (Okuda et al., 2019).
Chemical Reactions and Properties
N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including oxidation, reduction, and condensation, which alter its chemical structure and functional properties. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific desired activities. The compound's reactivity with different chemical agents and under various conditions provides insights into its stability and potential applications (Patel et al., 2010).
Physical Properties Analysis
The physical properties of N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties influence the compound's behavior in different environments and are critical for its formulation and delivery in potential applications. Studies on the compound's solubility in various solvents and its thermal stability provide valuable information for its handling and storage (Joshi et al., 2014).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
The synthesis of acridine derivatives from diphenylamine and 2-oxo-2H-(substituted chromen)-4-yl acetic acid has shown promising antimicrobial and anticancer activities. These compounds have been effective against a range of bacteria and fungi, as well as several cancer cell lines, showcasing their potential as therapeutic agents (Patel, Mali, & Patel, 2010).
Antioxidant Properties
Sulfonamide and amide derivatives containing coumarin moieties have been synthesized and evaluated for their antioxidant activities. Despite their limited antimicrobial effects, these compounds exhibited significant antioxidant capabilities, suggesting their utility in combating oxidative stress (Saeedi, Goli, Mahdavi, Dehghan, Faramarzi, Foroumadi, & Shafiee, 2014).
Antiestrogenic Activity
Certain N-substituted acetamides based on 2-(2-oxo-2H-chromen-4-yl) structures have been developed as part of new nonsteroidal antiestrogens. These compounds have shown antiestrogenic activity and selective cytotoxic effects against breast cancer cell lines, offering a pathway for developing targeted cancer therapies (Almutairi, Al Suwayyid, Aldarwesh, Aboulwafa, & Attia, 2020).
Synthesis and Characterization
The synthesis and characterization of new derivatives of 4-hydroxy-chromen-2-one have demonstrated high levels of antibacterial activity. These synthesized compounds have been characterized using advanced instrumental methods, indicating their potential for further pharmaceutical development (Behrami & Dobroshi, 2019).
Propriétés
IUPAC Name |
N-(2-oxochromen-6-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-21-14-11-18-15-19(12-13-20(18)27-21)24-23(26)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,22H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIVQOZHEYEORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624900.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4624904.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624906.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)
![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)


![3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4624948.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624961.png)
![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)

![N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B4624987.png)
![3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4624990.png)